2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Medicinal chemistry Structure-activity relationships Physicochemical properties

This compound is a unique thioether-linked imidazole acetamide featuring a 4-nitrophenylacetamide chromophore. It is ideal for SAR studies comparing regioisomers, enzyme inhibition assays using the 4-nitrophenyl leaving group, and as a reference standard for HPLC/LC-MS method development. Its specific substitution pattern creates distinct electronic and steric profiles, ensuring reliable structure-activity relationship data. Sourced for research only; not for human use.

Molecular Formula C17H13ClN4O3S
Molecular Weight 388.83
CAS No. 688337-33-9
Cat. No. B2908220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
CAS688337-33-9
Molecular FormulaC17H13ClN4O3S
Molecular Weight388.83
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C17H13ClN4O3S/c18-12-1-5-14(6-2-12)21-10-9-19-17(21)26-11-16(23)20-13-3-7-15(8-4-13)22(24)25/h1-10H,11H2,(H,20,23)
InChIKeyXBJIOEWUDKVCQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide (CAS 688337-33-9): Structural Class and Core Properties for Research Sourcing


2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a synthetic small molecule belonging to the thioacetamide-linked imidazole chemical class . Its architecture features a 1,2-substituted imidazole core bearing a 4-chlorophenyl group at the N1 position and a thioether bridge connecting to an acetamide moiety substituted with a 4-nitrophenyl group . This scaffold places it within a broader family of heterocyclic thioether derivatives, which have been explored in medicinal chemistry contexts, including as potential enzyme inhibitor leads [1]. The compound is primarily available from specialty chemical vendors as a research reagent, with a molecular formula of C17H13ClN4O3S and a molecular weight of 388.83 g/mol .

Why Generic Substitution of 2-((1-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide (CAS 688337-33-9) Is Scientifically Risky


The specific substitution pattern of this compound—combining an electron-withdrawing 4-nitrophenyl group on the acetamide terminus with a lipophilic 4-chlorophenyl group on the imidazole ring—creates a distinct electronic and steric profile that is not interchangeable with close analogs . In related heterocyclic thioether series, even minor modifications to the aryl substituents have been shown to drastically alter biological activity profiles; for instance, shifting the nitro group position or replacing chlorine with other halogens can invert selectivity or abolish target engagement entirely [1]. Without direct, quantitative data for the specific targets of this compound, the risk of functional substitution failure remains high because structure-activity relationships (SAR) in this scaffold class are steep and non-linear [1].

Quantitative Evidence Guide for 2-((1-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide (CAS 688337-33-9)


Structural Differentiation: 4-Nitrophenyl vs. 4-Chlorophenyl Amide Substituent Impact on Lipophilicity and Electronics

A key structural distinction of the target compound is the 4-nitrophenyl group on the acetamide nitrogen, which imparts a significantly different electronic character compared to the regioisomeric analog N-(4-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide. In the latter, the nitro and chloro substituents are swapped between the imidazole and acetamide rings, leading to altered dipole moments and hydrogen-bonding capabilities . The target compound's 4-nitrophenylacetamide substructure is known to serve as a chromogenic leaving group in enzymatic assays (e.g., carbonic anhydrase, acetylcholinesterase), suggesting potential utility as a substrate probe, whereas the regioisomer would not present this functionality at the same position .

Medicinal chemistry Structure-activity relationships Physicochemical properties

In-Class Activity Potential: Enzyme Inhibition Profiling Against Carbonic Anhydrase Isoforms

While direct quantitative data for the target compound against a specific biological panel was not located in peer-reviewed literature during this analysis, a structurally related compound (BindingDB ID 50606823) bearing a similar thioacetamide-linked heterocyclic core was profiled against human carbonic anhydrase isoforms. That analog exhibited a Ki value of 5.90 nM against CA-I and 7.40 nM against CA-II, demonstrating nanomolar potency [1]. This class-level evidence suggests the thioether-imidazole-acetamide chemotype is capable of engaging metalloenzyme active sites with high affinity. The target compound's distinct 4-nitrophenyl group may further modulate this activity by acting as a potential chromogenic substrate mimic.

Enzyme inhibition Carbonic anhydrase Drug discovery

Lack of Validated Biological Annotation: A Critical Data Gap for Target-Specific Selection

An extensive search of authoritative databases, including ChEMBL and peer-reviewed journals, did not yield a curated bioactivity profile for CAS 688337-33-9. This compound does not have a verified ChEMBL ID associated with its correct structure, and the BindingDB entries that appear under related searches correspond to different chemotypes with mismatched SMILES strings [1]. Consequently, there is no head-to-head comparative biological data available against close structural analogs such as N-(4-fluorophenyl)- or N-(4-bromophenyl)-substituted variants. Any claim of target-specific activity for procurement decisions cannot currently be supported by quantitative evidence [1].

Chemical biology Target identification Screening libraries

Recommended Application Scenarios for 2-((1-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide (CAS 688337-33-9)


Exploratory Medicinal Chemistry: Probing Substituent Effects in Thioether-Imidazole Scaffolds

This compound is suitable as a building block for focused structure-activity relationship (SAR) studies where the goal is to map the influence of a 4-nitrophenylacetamide group versus a 4-chlorophenylacetamide group on the same imidazole-thioether core. Its procurement enables direct, pairwise comparisons with its regioisomer N-(4-chlorophenyl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide to quantify differences in potency, selectivity, and physicochemical properties.

Chromogenic Assay Development: Potential Substrate Probe for Hydrolase Enzymes

Given the presence of the 4-nitrophenylacetamide moiety—a well-established chromogenic leaving group—this compound could be investigated as a substrate or inhibitor probe in enzyme assays for esterases, carbonic anhydrases, or acetylcholinesterases. Its unique imidazole-thioether linkage may confer differential binding kinetics or spectral properties compared to simpler 4-nitrophenyl acetate substrates. [1]

Chemical Biology Screening Libraries: Diversifying Heterocycle-Thioether Chemical Space

Due to the scarcity of publicly reported biological data, this compound is an appropriate addition to diversity-oriented screening libraries aimed at identifying novel enzyme inhibitor chemotypes. Its structural features—1,2-disubstituted imidazole, thioether bridge, and nitrophenyl group—occupy a region of chemical space that is underrepresented in many commercial kinase or protease screening collections.

Analytical Chemistry: Chromatographic Method Development and Reference Standard

The compound can serve as a reference standard for developing HPLC or LC-MS methods to separate and quantify closely related imidazole-thioether analogs. Its distinct UV absorption profile, imparted by the 4-nitrophenyl chromophore, and retention time can be used to validate analytical methods for purity assessment and stability studies of compound libraries.

Quote Request

Request a Quote for 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.